molecular formula C15H19BN2O2 B1530567 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 1312478-63-9

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No. B1530567
M. Wt: 270.14 g/mol
InChI Key: GEHYGTZFIJRNRN-UHFFFAOYSA-N
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Description

The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a boronic acid derivative . It is also known as “1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” or "1-Methylpyrazole-4-boronic Acid Pinacol Ester" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of these compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” are not available, boronic acid compounds are known to be used in various organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a solid at 20 degrees Celsius . Its molecular weight is 208.07 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Compounds related to 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole have been synthesized and structurally analyzed using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. The Density Functional Theory (DFT) is employed to calculate molecular structures, which are consistent with X-ray diffraction results. This highlights the compound's potential as a raw material or intermediate in various chemical processes (Liao, Liu, Wang, & Zhou, 2022).

  • Crystal Structure and Conformational Analysis : Further studies involve the nucleophilic substitution reaction to synthesize organic intermediates with both pyrazole heterocycle and borate functional group. The detailed crystallographic and conformational analysis of these compounds provides insights into their molecular structure characteristics and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Biological and Medicinal Applications

  • Antioxidant and Antidiabetic Activities : Derivatives of 1H-pyrazole, including structures akin to 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, have been synthesized and screened for in vitro antioxidant activity and in vivo antidiabetic activity. Certain compounds exhibit significant antioxidant as well as antidiabetic activities, suggesting potential therapeutic applications (Kaushik, Kumar, & Kumar, 2016).

  • Antibacterial Studies : The antibacterial properties of pyrazole derivatives have been explored, demonstrating their potential as antibacterial agents. The synthesis process involves reactions with aromatic compounds, and the resulting products show promising activity against various bacterial strains, suggesting their use in the development of new antibacterial drugs (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Material Science and Chemistry

  • Luminescent Properties : The synthesis of copolymers containing 1,3,2-dioxaborolan-2-yl groups has been explored, which demonstrate significant luminescent properties. These copolymers can be used in the creation of materials with bright fluorescence emissions, applicable in various fields like optoelectronics and sensor technology (Cheon, Joo, Kim, Jin, & Kim, 2005).

  • Cytotoxicity and Anticancer Agents : Some pyrazole derivatives have been synthesized and evaluated for their cytotoxicity and inhibitory activity against topoisomerase IIα, an enzyme crucial in DNA replication. Certain compounds demonstrate superior cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17-18/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHYGTZFIJRNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

CAS RN

1312478-63-9
Record name 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
H Wang, B Koenig - 2020 - … .s3.amazonaws.com
Substantial effort is currently devoted to obtain high redox energy photoredox catalysts. Yet, it remains challenging to apply the currently established methods to the activation of bonds …

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